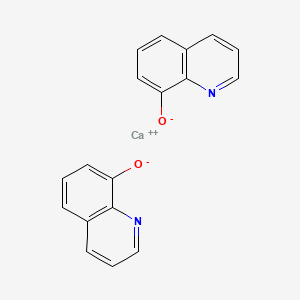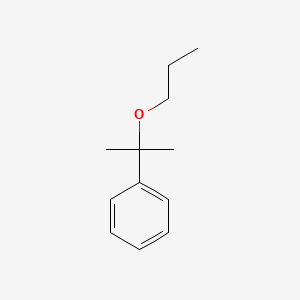
Calcium di(quinolin-8-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium quinolin-8-olate is a coordination compound formed by the reaction of calcium ions with quinolin-8-ol, a derivative of quinoline. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Calcium quinolin-8-olate can be synthesized by reacting quinolin-8-ol with a calcium salt, such as calcium chloride, in an appropriate solvent. The reaction typically involves the formation of a chelate complex, where the quinolin-8-ol acts as a bidentate ligand, coordinating to the calcium ion through its nitrogen and oxygen atoms. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of calcium quinolin-8-olate may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Calcium quinolin-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the quinolin-8-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-ol derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives.
科学的研究の応用
Calcium quinolin-8-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that calcium quinolin-8-olate may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
作用機序
The mechanism of action of calcium quinolin-8-olate involves its ability to coordinate with metal ions and other molecules. The quinolin-8-ol ligand can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
類似化合物との比較
Calcium quinolin-8-olate can be compared with other similar compounds, such as:
Potassium quinolin-8-olate: Similar in structure but with potassium instead of calcium. It exhibits different catalytic properties and solubility.
Magnesium quinolin-8-olate: Another similar compound with magnesium as the central metal ion. It has different reactivity and applications.
Zinc quinolin-8-olate: Known for its use in medicinal chemistry and as a catalyst in organic reactions.
Each of these compounds has unique properties and applications, making calcium quinolin-8-olate distinct in its specific uses and effectiveness in various fields.
特性
CAS番号 |
7069-05-8 |
|---|---|
分子式 |
C18H12CaN2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
calcium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Ca/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChIキー |
SSRDUXKBRJYDLX-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)




